(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
CAS No.: 2034997-34-5
Cat. No.: VC4489165
Molecular Formula: C19H16ClF3N2O2
Molecular Weight: 396.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034997-34-5 |
|---|---|
| Molecular Formula | C19H16ClF3N2O2 |
| Molecular Weight | 396.79 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-13(16)5-6-18(26)25-10-8-15(12-25)27-17-11-14(7-9-24-17)19(21,22)23/h1-7,9,11,15H,8,10,12H2/b6-5+ |
| Standard InChI Key | BMDRCCJJTKOGRT-AATRIKPKSA-N |
| SMILES | C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
The compound (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule that combines various functional groups, including a chlorophenyl group, a trifluoromethylpyridinyl group, and a pyrrolidinyl group. This article aims to provide a detailed overview of this compound, focusing on its structure, potential applications, and relevant research findings.
Synthesis and Preparation
While specific synthesis details for (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one are not readily available, similar compounds often involve multi-step reactions. These may include alkylation reactions to form the pyrrolidine derivative, followed by coupling with the chlorophenyl and trifluoromethylpyridinyl groups. The use of catalysts like potassium carbonate and solvents such as ethanol or propan-1-ol is common in such reactions .
Potential Applications
Given its structural complexity and the presence of bioactive moieties, this compound could have potential applications in medicinal chemistry. Fluorinated compounds are often explored for their pharmacokinetic properties, including improved stability and membrane permeability . Chlorinated compounds can also exhibit significant biological activity, such as antimicrobial or antiviral effects .
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Presence of chlorinated and fluorinated groups |
| Antiviral Agents | Structural similarity to known antiviral compounds |
| Pharmaceutical Intermediates | Potential as a building block for more complex molecules |
Research Findings and Challenges
Despite the potential applications, there is a lack of specific research findings on (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one. Challenges in studying this compound include its synthesis complexity and the need for detailed pharmacological and toxicological assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume